

1,3-Diazepane-2-thione chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diazepane-2-thione

Cat. No.: B148885

[Get Quote](#)

An In-depth Technical Guide to 1,3-Diazepane-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diazepane-2-thione, a cyclic thiourea derivative, holds interest within medicinal chemistry due to the established broad-spectrum biological activities of related heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While specific biological data for this compound is limited, the potential pharmacological relevance of the 1,3-diazepine scaffold is discussed, drawing parallels from existing research on related structures. This guide aims to serve as a foundational resource for researchers investigating **1,3-Diazepane-2-thione** and its potential applications.

Chemical Structure and Identifiers

1,3-Diazepane-2-thione, also known as N,N'-Tetramethylenethiourea or hexahydro-2H-1,3-diazepine-2-thione, is a seven-membered heterocyclic compound. The core structure consists of a diazepane ring with a thione group at the 2-position.

- IUPAC Name: **1,3-diazepane-2-thione**^[1]

- Molecular Formula: C₅H₁₀N₂S[1]
- CAS Number: 5700-04-9[1]
- Canonical SMILES: C1CCNC(=S)NC1[1]
- InChI Key: ZLJLVBAMJHNJH-UHFFFAOYSA-N[1]

Physicochemical Properties

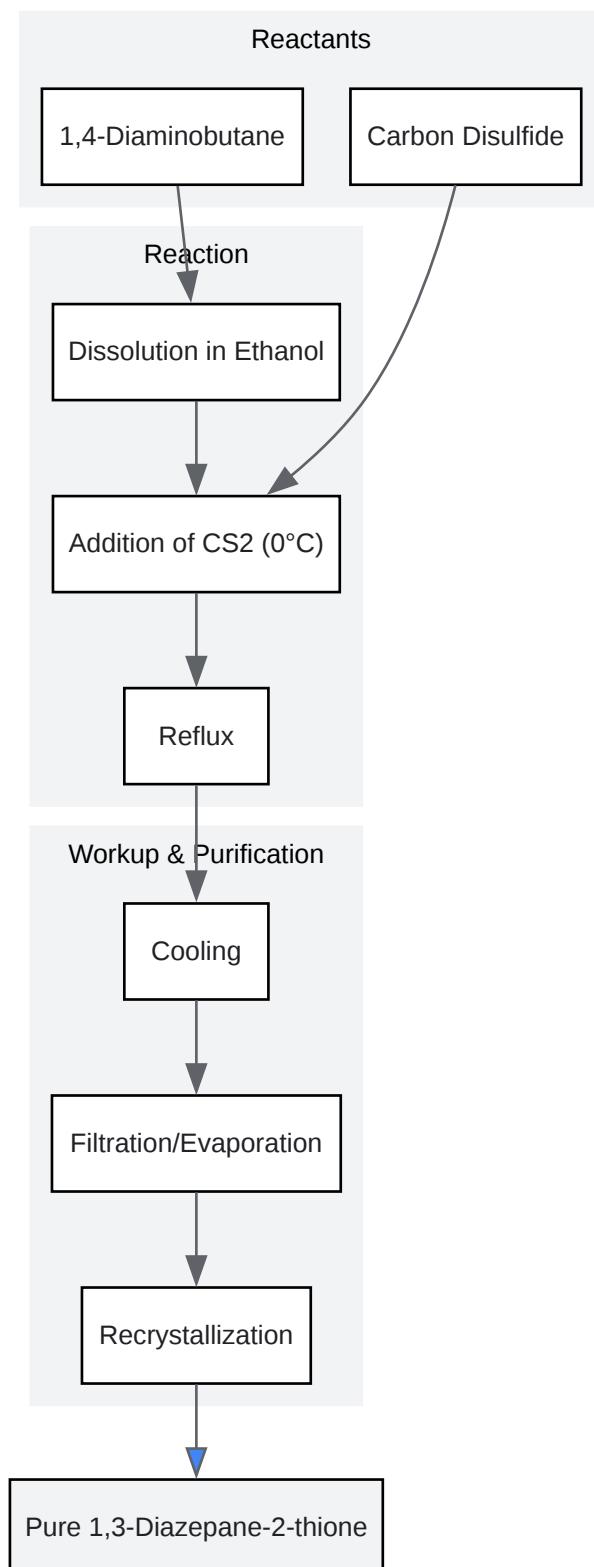
A summary of the key physicochemical properties of **1,3-Diazepane-2-thione** is presented in the table below. These properties are crucial for its handling, formulation, and potential in drug delivery systems.

Property	Value	Reference
Molecular Weight	130.21 g/mol	[1]
Melting Point	178 °C	
Boiling Point	194.4 °C at 760 mmHg	
Density	1.14 g/cm ³	
LogP	0.90190	
Water Solubility	Data not readily available	
Appearance	Off-white to pale beige solid	

Synthesis and Characterization

The synthesis of **1,3-Diazepane-2-thione** is most commonly achieved through the reaction of 1,4-diaminobutane with carbon disulfide. This reaction is a well-established method for the preparation of cyclic thioureas.

Experimental Protocol: Synthesis of 1,3-Diazepane-2-thione


Materials:

- 1,4-Diaminobutane
- Carbon disulfide
- Ethanol (or another suitable solvent)
- Sodium hydroxide (or other base, optional)

Procedure:

- In a well-ventilated fume hood, dissolve 1,4-diaminobutane (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the solution in an ice bath.
- Slowly add carbon disulfide (1.0 - 1.2 eq.) dropwise to the stirred solution. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
- If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
- The crude **1,3-Diazepane-2-thione** can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1,3-Diazepane-2-thione**.

Spectral Data

The structural confirmation of **1,3-Diazepane-2-thione** is achieved through various spectroscopic techniques.

Mass Spectrometry:

- GC-MS (m/z): Top Peak: 130[1], corresponding to the molecular ion $[M]^+$.

NMR Spectroscopy:

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for **1,3-Diazepane-2-thione** recorded in DMSO-d_6 .

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
^1H NMR	7.32	br s	N-H
3.19	t	$\text{CH}_2\text{-N}$	
1.66	m	$\text{CH}_2\text{-CH}_2$	
^{13}C NMR	180.9	-	C=S
46.5	-	$\text{CH}_2\text{-N}$	
27.9	-	$\text{CH}_2\text{-CH}_2$	

Infrared (IR) Spectroscopy:

While a specific IR spectrum for **1,3-Diazepane-2-thione** is not readily available in the searched literature, characteristic peaks for similar structures include:

- N-H stretch: $\sim 3200\text{-}3400 \text{ cm}^{-1}$ (broad)
- C-H stretch (aliphatic): $\sim 2850\text{-}2960 \text{ cm}^{-1}$
- C=S stretch (thiourea): $\sim 1250\text{-}1350 \text{ cm}^{-1}$

Potential Biological Activity and Therapeutic Relevance

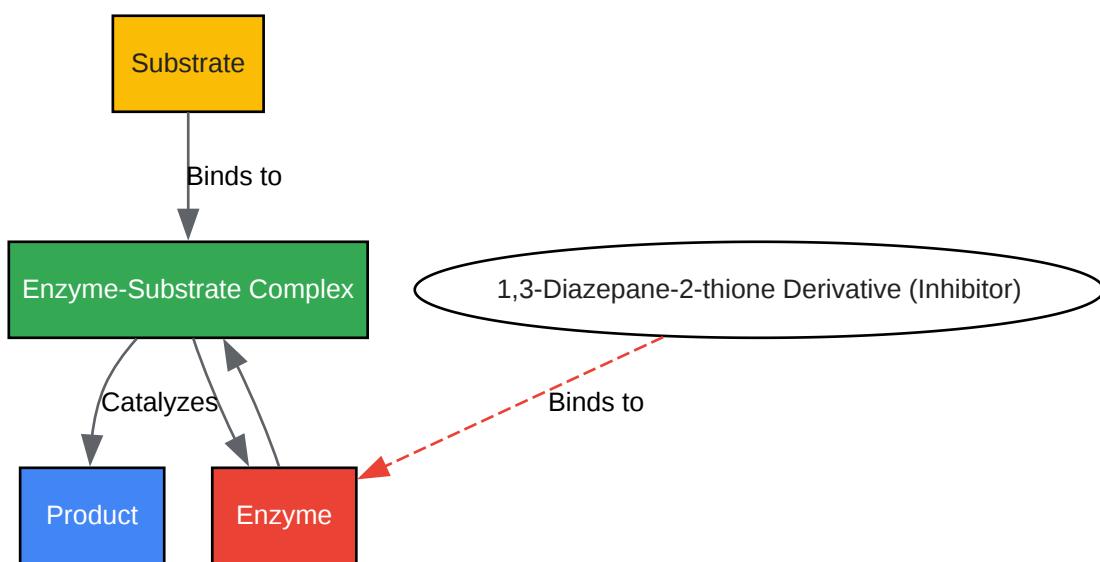
While no specific biological activities or signaling pathways have been reported for **1,3-Diazepane-2-thione**, the broader classes of cyclic thioureas and 1,3-diazepine derivatives are known to possess a wide range of pharmacological properties. This suggests that **1,3-Diazepane-2-thione** could be a valuable scaffold for drug discovery.

Biological Activities of Cyclic Thioureas

Thiourea and its derivatives have been extensively studied and are known to exhibit a variety of biological effects, including:

- Antimicrobial and Antifungal Activity: The thiourea moiety is a key pharmacophore in many antimicrobial and antifungal agents.[2]
- Antiviral Activity: Certain thiourea derivatives have shown promise as antiviral compounds.[3]
- Anticancer Activity: The ability of the thiourea group to form hydrogen bonds makes it a valuable component in the design of anticancer drugs.[2][3]
- Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.[4]

Pharmacological Relevance of the 1,3-Diazepine Scaffold


The 1,3-diazepine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications:

- Central Nervous System (CNS) Activity: Diazepine derivatives are well-known for their effects on the CNS, with some exhibiting anxiolytic and analgesic properties.[7]
- Anticancer and Antiviral Properties: The 1,3-diazepine moiety is found in the clinically used anticancer drug pentostatin and the antiviral agent coformycin.[5]

- Enzyme Inhibition: This scaffold is utilized in the design of various enzyme inhibitors, including β -lactamase inhibitors.[5]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active derivative of **1,3-Diazepane-2-thione** might involve enzyme inhibition. The following diagram illustrates a generalized enzyme inhibition pathway.

[Click to download full resolution via product page](#)

Caption: Generalized enzyme inhibition pathway.

Conclusion

1,3-Diazepane-2-thione is a readily synthesizable heterocyclic compound with well-defined structural and physicochemical properties. While its specific biological functions remain to be elucidated, its structural relationship to pharmacologically active cyclic thioureas and 1,3-diazepines makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this and related molecules. Future work should focus on a thorough biological evaluation to uncover its therapeutic potential and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diazepane-2-thione | C5H10N2S | CID 736589 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-Diazepane-2-thione chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148885#1-3-diazepane-2-thione-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com